2,6-Dibromo-4-fluoroaniline
Overview
Description
2,6-Dibromo-4-fluoroaniline is an organic compound with the molecular formula C6H4Br2FN. It is a halogenated derivative of aniline, characterized by the presence of two bromine atoms at the 2 and 6 positions and a fluorine atom at the 4 position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Scientific Research Applications
2,6-Dibromo-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the manufacture of dyes, agrochemicals, and other industrial chemicals
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,6-Dibromo-4-fluoroaniline is the prostaglandin D2 receptor . This receptor plays a crucial role in the physiological response to prostaglandin D2, a lipid compound that has various biological effects including the regulation of inflammation and allergic responses .
Mode of Action
This compound interacts with the prostaglandin D2 receptor, acting as an antagonist . This means that it binds to the receptor and blocks its activation by prostaglandin D2, thereby inhibiting the downstream effects of receptor activation .
Biochemical Pathways
By blocking the prostaglandin D2 receptor, this compound affects the biochemical pathways that are activated by this receptor . These pathways are involved in various physiological processes, including the regulation of inflammation and allergic responses . The downstream effects of blocking these pathways include a reduction in inflammation and allergic reactions .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the activation of the prostaglandin D2 receptor and a consequent decrease in the physiological responses mediated by this receptor . This can result in a reduction in inflammation and allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-fluoroaniline can be synthesized through several methods. One common approach involves the bromination of 4-fluoroaniline using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves a multi-step process. This includes the initial preparation of 4-fluoroaniline, followed by bromination using bromine or bromine-containing reagents. The reaction is carried out in a solvent such as dichloromethane or acetic acid, with careful temperature control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products Formed:
Substituted Anilines: Products with various functional groups replacing the bromine atoms.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Coupled Products: Complex organic molecules formed through coupling reactions.
Comparison with Similar Compounds
2,6-Dibromoaniline: Lacks the fluorine atom, which can affect its reactivity and applications.
4-Bromo-2,6-difluoroaniline: Contains an additional fluorine atom, which can influence its chemical properties and uses.
2,6-Difluoroaniline: Lacks bromine atoms, leading to different reactivity and applications
Uniqueness: 2,6-Dibromo-4-fluoroaniline is unique due to the combination of bromine and fluorine atoms on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable in various synthetic and industrial applications. The presence of both bromine and fluorine enhances its reactivity and allows for the formation of a wide range of derivatives .
Properties
IUPAC Name |
2,6-dibromo-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPLZFGCNLDYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287631 | |
Record name | 2,6-Dibromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-18-3 | |
Record name | 2,6-Dibromo-4-fluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 344-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dibromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 2,6-Dibromo-4-fluoroaniline?
A1: Determining the crystal structure of a compound like this compound provides valuable information about its three-dimensional arrangement of atoms. This knowledge is crucial for understanding the compound's physical and chemical properties, which can have implications for its potential applications. [] For example, the crystal structure can shed light on the compound's potential for intermolecular interactions, which can influence its solubility, stability, and even its biological activity.
Q2: What are the key structural features of this compound revealed by the crystallographic data?
A2: The crystal structure analysis reveals that this compound crystallizes in the monoclinic crystal system, specifically in the P21/c space group. [] The unit cell dimensions are reported as a = 17.0332(5) Å, b = 4.34070(10) Å, c = 21.9732(5) Å, and β = 109.6910(10)°. [] These parameters define the size and shape of the repeating unit that makes up the crystal lattice. Understanding these structural details can be essential for predicting the compound's behavior in various chemical environments.
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